molecular formula C27H39NO5S B1670193 KOS-1584 CAS No. 350493-61-7

KOS-1584

Cat. No.: B1670193
CAS No.: 350493-61-7
M. Wt: 489.7 g/mol
InChI Key: XAYAKDZVINDZGB-BMVMHAJPSA-N
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Description

KOS-1584, also known as (E)-9,10-didehydroepothilone D, is a second-generation epothilone. Epothilones are a class of microtubule-stabilizing agents with a mechanism of action similar to taxanes. This compound was developed to improve potency, pharmacokinetic properties, and reduce toxicity compared to its predecessor, KOS-862 .

Preparation Methods

KOS-1584 is synthesized through a series of chemical reactions starting from epothilone D. The synthetic route involves multiple steps, including selective oxidation, reduction, and substitution reactions. The industrial production of this compound involves optimizing these reactions to achieve high yield and purity .

Chemical Reactions Analysis

KOS-1584 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of this compound with modified chemical properties .

Scientific Research Applications

KOS-1584 has a wide range of scientific research applications, particularly in the field of cancer research. It has shown potent anti-proliferative activity against various tumor cell lines, including leukemia, breast, colon, lung, and ovary cancers. This compound has been studied in several animal models, demonstrating significant inhibition of tumor growth and reduction in tumor size .

Its ability to stabilize microtubules makes it a valuable tool for studying cell division and other cellular processes .

Mechanism of Action

KOS-1584 exerts its effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is similar to that of taxanes, but this compound has shown higher potency and reduced susceptibility to drug resistance mechanisms. The molecular targets of this compound include β-tubulin, which is a key component of microtubules .

Comparison with Similar Compounds

KOS-1584 is compared with other epothilones such as ixabepilone, patupilone, and KOS-862. While all these compounds share a similar mechanism of action, this compound stands out due to its improved pharmacokinetic properties, higher potency, and reduced toxicity. This compound has shown better tissue penetration and a longer elimination half-life compared to KOS-862 .

Similar compounds include:

    Ixabepilone: Another epothilone with similar anti-cancer properties.

    Patupilone: Known for its activity in taxane-resistant tumors.

    KOS-862: The predecessor of this compound with lower potency and higher toxicity.

This compound’s unique properties make it a promising candidate for further development and clinical applications .

Properties

Epothilones are highly potent microtubulin stabilizing compounds with a similar mechanism of action to taxanes and broad applicability in a wide range of tumors. Epothilones are active in both taxane-sensitive and taxane-resistant cancers and have demonstrated low susceptibility to tumor resistance mechanisms.

CAS No.

350493-61-7

Molecular Formula

C27H39NO5S

Molecular Weight

489.7 g/mol

IUPAC Name

(4S,7R,8S,9S,10E,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H39NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h8,10-11,13,15,17,19,22-23,25,29,31H,9,12,14H2,1-7H3/b10-8+,16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1

InChI Key

XAYAKDZVINDZGB-BMVMHAJPSA-N

SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

Isomeric SMILES

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C

Canonical SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

Appearance

Solid powder

350493-61-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KOS-1584;  R-1645;  SK-10088;  KOS1584;  R1645;  SK10088;  KOS 1584;  R 1645;  SK 10088

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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